1-(5-Bromo-3-methyl-2-pyridinyl)indoline
Description
1-(5-Bromo-3-methyl-2-pyridinyl)indoline is a bicyclic organic compound comprising an indoline core (a benzene ring fused to a pyrrolidine ring) substituted at the 1-position with a 5-bromo-3-methylpyridinyl group. This structure combines the aromaticity of the pyridine ring with the electron-rich indoline system, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromine atom at the pyridine’s 5-position enhances electrophilic reactivity, while the methyl group at the 3-position introduces steric and electronic effects that influence intermolecular interactions .
Properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c1-10-8-12(15)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMZXRSNKDUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include 5-bromo-3-methyl-2-pyridine and an appropriate ketone. The reaction typically requires a strong acid such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
1-(5-Bromo-3-methyl-2-pyridinyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced indoline derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole oxides, while substitution reactions can produce a variety of substituted indolines.
Scientific Research Applications
1-(5-Bromo-3-methyl-2-pyridinyl)indoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research into indole derivatives has shown promise in developing new therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, they can act as inhibitors of enzymes or receptors involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Bromo-Substituted Indoline Derivatives
Key Findings :
Pyridinyl-Substituted Indoline/Indole Derivatives
Key Findings :
- Pyridinyl groups enable π-π stacking in receptor binding.
Sulfonamide/Sulfonyl-Substituted Indolines
Key Findings :
Spiro-Indoline Derivatives
Biological Activity
1-(5-Bromo-3-methyl-2-pyridinyl)indoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other relevant effects based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a brominated pyridine moiety attached to an indoline structure. The presence of halogen atoms often enhances the biological activity of organic compounds by influencing their interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Pyridine Derivative A | 0.0039 | Staphylococcus aureus |
| Pyridine Derivative B | 0.025 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives based on related indoline structures have demonstrated promising results against human tumor cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The IC50 values for these compounds were reported as low as 2.93 µM, suggesting strong inhibitory effects on cancer cell proliferation .
Table 2: Anticancer Activity of Indoline Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Indoline Derivative A | 7.17 | MCF-7 |
| Indoline Derivative B | 2.93 | A-549 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with various cellular targets such as enzymes and receptors. The bromine atom may enhance the compound's ability to form stable interactions with these targets, potentially leading to altered signaling pathways associated with cell growth and survival.
Case Studies
Several case studies have highlighted the efficacy of brominated indole derivatives in clinical settings. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
